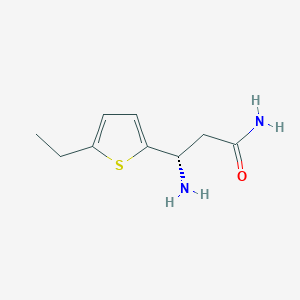
1-(5-Methylisoxazol-3-yl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring attached to a carbaldehyde group and a 5-methyl-1,2-oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of an appropriate oxazole derivative followed by formylation. One common method involves the reaction of 5-methyl-1,2-oxazole with a cyclopropane precursor under controlled conditions to form the desired cyclopropane ring. Subsequent formylation introduces the carbaldehyde group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid.
Reduction: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparación Con Compuestos Similares
- 1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carbaldehyde
- 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid
- 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-methanol
Uniqueness: 1-(5-Methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde is unique due to the presence of both a cyclopropane ring and an oxazole moiety, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C8H9NO2 |
|---|---|
Peso molecular |
151.16 g/mol |
Nombre IUPAC |
1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-6-4-7(9-11-6)8(5-10)2-3-8/h4-5H,2-3H2,1H3 |
Clave InChI |
YGBJUWSLUZYUER-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NO1)C2(CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Prop-2-en-1-yl)-1-azaspiro[3.3]heptane hydrochloride](/img/structure/B13486645.png)


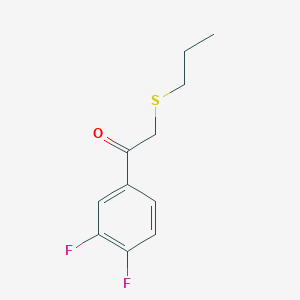
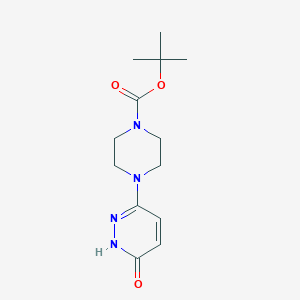
![7-Bromo-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13486657.png)
![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)

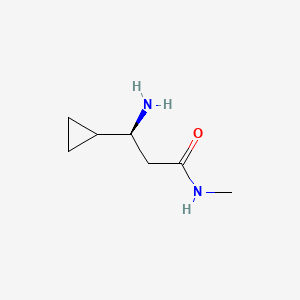
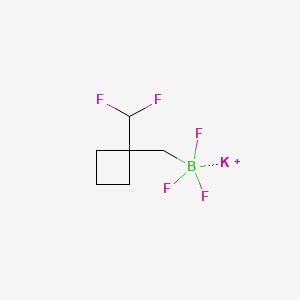
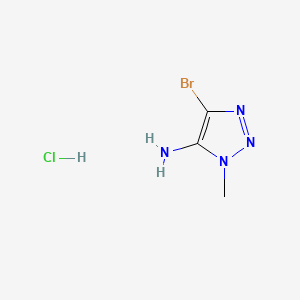

![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)
